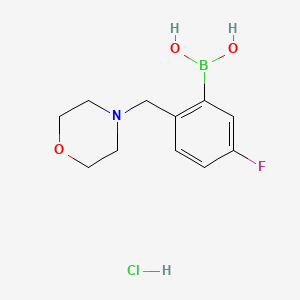

Acide 5-fluoro-2-(morpholinométhyl)phénylboronique chlorhydrate

Vue d'ensemble

Description

5-Fluoro-2-(morpholinomethyl)phenylboronic acid hydrochloride is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom, a morpholinomethyl group, and a phenylboronic acid moiety, making it a versatile reagent in organic synthesis and medicinal chemistry.

Applications De Recherche Scientifique

5-Fluoro-2-(morpholinomethyl)phenylboronic acid hydrochloride has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Boronic acids, in general, are known to be used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the context of the Suzuki–Miyaura cross-coupling reaction, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving 5-Fluoro-2-(morpholinomethyl)phenylboronic acid hydrochloride . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The result of the action of 5-Fluoro-2-(morpholinomethyl)phenylboronic acid hydrochloride in the Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon–carbon bond . This is a crucial step in the synthesis of various organic compounds .

Action Environment

The action environment can significantly influence the efficacy and stability of 5-Fluoro-2-(morpholinomethyl)phenylboronic acid hydrochloride. The Suzuki–Miyaura cross-coupling reaction, for instance, benefits from mild and functional group tolerant reaction conditions . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, which are known for their efficiency and scalability. These methods utilize similar reaction conditions but are optimized for higher yields and purity .

Analyse Des Réactions Chimiques

Types of Reactions

5-Fluoro-2-(morpholinomethyl)phenylboronic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions include phenols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Fluoro-2-methoxyphenylboronic acid: Similar in structure but with a methoxy group instead of a morpholinomethyl group.

Phenylboronic acid: Lacks the fluorine and morpholinomethyl groups, making it less specific in certain applications.

Uniqueness

5-Fluoro-2-(morpholinomethyl)phenylboronic acid hydrochloride is unique due to its combination of a fluorine atom, a morpholinomethyl group, and a boronic acid moiety. This combination provides enhanced reactivity and specificity, making it a valuable compound in various fields of research .

Activité Biologique

5-Fluoro-2-(morpholinomethyl)phenylboronic acid hydrochloride is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound is characterized by its unique structural features, which include a fluorine atom and a morpholinomethyl group, contributing to its pharmacological properties.

Chemical Structure and Properties

The chemical structure of 5-Fluoro-2-(morpholinomethyl)phenylboronic acid hydrochloride can be represented as follows:

- Molecular Formula : CHBClFNO

- Molecular Weight : 253.52 g/mol

- IUPAC Name : 5-Fluoro-2-(morpholinomethyl)phenylboronic acid hydrochloride

The biological activity of 5-Fluoro-2-(morpholinomethyl)phenylboronic acid hydrochloride is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Boronic acids are known to form reversible covalent bonds with diols, which can influence the activity of glycosylation processes in cells.

Anticancer Activity

Research has indicated that boronic acids, including 5-Fluoro-2-(morpholinomethyl)phenylboronic acid hydrochloride, exhibit significant anticancer properties. A study evaluating the compound's efficacy against L1210 mouse leukemia cells reported potent inhibition of cell proliferation with IC values in the nanomolar range. This suggests that the compound may interfere with critical cellular processes necessary for cancer cell survival and proliferation .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC (nM) | Mechanism of Action |

|---|---|---|---|

| 5-Fluoro-2-(morpholinomethyl)phenylboronic acid hydrochloride | L1210 Mouse Leukemia | <50 | Inhibition of nucleotide synthesis |

| Other Boronic Acid Derivatives | Various | Varies | Diverse mechanisms |

Antimicrobial Activity

In addition to its anticancer effects, the compound has been investigated for its antimicrobial properties. Studies have shown that boronic acids can exhibit moderate antibacterial and antifungal activities. The mechanism often involves the inhibition of key enzymes like leucyl-tRNA synthetase (LeuRS), which is crucial for protein synthesis in microorganisms.

Table 2: Antimicrobial Activity Overview

| Microorganism | Activity Level | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | Moderate | <100 µg/mL |

| Candida albicans | Moderate | <100 µg/mL |

| Aspergillus niger | Higher than others | <50 µg/mL |

Case Studies

- Anticancer Study : A study conducted on L1210 mouse leukemia cells demonstrated that 5-Fluoro-2-(morpholinomethyl)phenylboronic acid hydrochloride effectively inhibited cell growth, suggesting potential as a therapeutic agent for leukemia treatment .

- Antimicrobial Evaluation : Another investigation assessed the compound's efficacy against various bacterial strains, revealing significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential use in treating infections caused by resistant strains .

Propriétés

IUPAC Name |

[5-fluoro-2-(morpholin-4-ylmethyl)phenyl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BFNO3.ClH/c13-10-2-1-9(11(7-10)12(15)16)8-14-3-5-17-6-4-14;/h1-2,7,15-16H,3-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMNHTRQBVOIROF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)CN2CCOCC2)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.